1-cyclopentyl-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine
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Overview
Description
1-cyclopentyl-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine is an organic compound characterized by its white to pale yellow solid form. This compound is sensitive to light and air and is known for its biological activity . It belongs to the class of organic amines and contains a pyrazole moiety, which is a five-membered ring with two nitrogen atoms.
Preparation Methods
The synthesis of 1-cyclopentyl-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine involves several steps. One common method includes the reaction of 1,5-dimethyl-1H-pyrazole-4-carbaldehyde with cyclopentylamine under specific conditions. The reaction typically requires a solvent such as ethanol or methanol and may involve heating to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the pyrazole ring, particularly at the nitrogen and carbon positions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and catalysts such as palladium or copper complexes. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted pyrazole derivatives.
Scientific Research Applications
1-cyclopentyl-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound exhibits biological activity, making it useful in studies related to enzyme inhibition and receptor binding.
Industry: Used in the development of new materials and as a precursor for other chemical compounds.
Mechanism of Action
Similar compounds include other pyrazole derivatives such as 1,3,4-thiadiazole and imidazole-containing compounds. Compared to these, 1-cyclopentyl-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine is unique due to its specific substitution pattern and cyclopentyl group, which may confer distinct biological activities and chemical reactivity .
Comparison with Similar Compounds
- 1,3,4-thiadiazole derivatives
- Imidazole-containing compounds
- Other substituted pyrazole derivatives
Properties
CAS No. |
1855944-90-9 |
---|---|
Molecular Formula |
C14H21N5 |
Molecular Weight |
259.35 g/mol |
IUPAC Name |
1-cyclopentyl-N-[(1,5-dimethylpyrazol-4-yl)methyl]pyrazol-4-amine |
InChI |
InChI=1S/C14H21N5/c1-11-12(8-16-18(11)2)7-15-13-9-17-19(10-13)14-5-3-4-6-14/h8-10,14-15H,3-7H2,1-2H3 |
InChI Key |
FGRDTCQGSKGJHA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C)CNC2=CN(N=C2)C3CCCC3 |
Origin of Product |
United States |
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